Unmatched Selectivity: >500,000-Fold Preference for Lysosomal Hexosaminidases Over OGA
Galacto-PUGNAc demonstrates a selectivity profile that is orthogonal to all other inhibitors in its class. While the widely used tool compound PUGNAc is a non-selective, nanomolar inhibitor of both OGA and β-hexosaminidases , Galacto-PUGNAc is exquisitely selective for the lysosomal enzymes HEXA and HEXB. Its inhibition constant (Ki) for OGA is greater than 10 mM, which contrasts with its low nanomolar Ki for HEXA and HEXB [1]. This results in a selectivity factor of over 500,000-fold for HEXA/B over OGA [1]. In stark contrast, the OGA-selective inhibitor Thiamet G has a Ki of 20 nM for human OGA and does not significantly inhibit HEXB at relevant concentrations .
| Evidence Dimension | Selectivity Ratio (OGA Ki / HEXA/B Ki) |
|---|---|
| Target Compound Data | >500,000 (Ki OGA >10 mM / Ki HEXA 51 nM) |
| Comparator Or Baseline | PUGNAc: Ratio ~1 (IC50 OGA 46 nM / IC50 HEXA/B ~6-25 nM) |
| Quantified Difference | Galacto-PUGNAc is >500,000-fold more selective for HEXA/B over OGA compared to PUGNAc's non-selective profile. |
| Conditions | In vitro enzyme inhibition assays using recombinant human OGA and lysosomal HEXA/HEXB [1]. |
Why This Matters
This extreme selectivity ensures that cellular phenotypes are a direct result of HEXA/B inhibition, not confounded by off-target effects on the O-GlcNAc pathway, which is critical for reproducible and interpretable results in lysosomal biology research.
- [1] Stubbs, K. A., Macauley, M. S., & Vocadlo, D. J. (2009). A Selective Inhibitor Gal-PUGNAc of Human Lysosomal β-Hexosaminidases Modulates Levels of the Ganglioside GM2 in Neuroblastoma Cells. Angewandte Chemie International Edition, 48(7), 1300–1303. View Source
